molecular formula C20H14O3S B1350967 4-Cinnamoylphenyl 2-thiophenecarboxylate

4-Cinnamoylphenyl 2-thiophenecarboxylate

Cat. No.: B1350967
M. Wt: 334.4 g/mol
InChI Key: TZIUNXZEHSPLNS-UHFFFAOYSA-N
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Description

4-Cinnamoylphenyl 2-thiophenecarboxylate (CAS 331459-79-1) is a thiophene-derived ester with the molecular formula C₂₀H₁₄O₃S and a molecular weight of 334.40 g/mol . The compound features a thiophene ring esterified to a phenyl group substituted with a cinnamoyl moiety (3-phenylpropenoyl). Thiophene derivatives are widely studied for their electronic properties, biological activity, and applications in materials science and pharmaceuticals. For instance, articaine, a thiophene-containing local anesthetic, demonstrates the pharmacological relevance of such structures .

Properties

Molecular Formula

C20H14O3S

Molecular Weight

334.4 g/mol

IUPAC Name

[4-(3-phenylprop-2-enoyl)phenyl] thiophene-2-carboxylate

InChI

InChI=1S/C20H14O3S/c21-18(13-8-15-5-2-1-3-6-15)16-9-11-17(12-10-16)23-20(22)19-7-4-14-24-19/h1-14H

InChI Key

TZIUNXZEHSPLNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 4-cinnamoylphenyl 2-thiophenecarboxylate and related thiophene carboxylates:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
This compound C₂₀H₁₄O₃S 334.40 Cinnamoylphenyl group High conjugation; potential for UV absorption and π-π interactions
4-(3-Oxo-3-phenyl-1-propenyl)phenyl 2-thiophenecarboxylate C₂₀H₁₄O₃S 334.40 3-Oxo-3-phenylpropenyl group Isomeric with cinnamoyl derivative; ketone group may enhance reactivity
4-[(E)-3-(2,4-Dimethylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate C₂₂H₁₈O₃S 362.44 2,4-Dimethylphenyl ketone substituent Increased hydrophobicity due to methyl groups; higher molecular weight
Ethyl 3-amino-5-(4-cyclohexylphenyl)-2-thiophenecarboxylate C₂₁H₂₃NO₂S 353.48 Amino group, cyclohexylphenyl group Enhanced hydrogen bonding (amino group); bulky substituent reduces solubility
Methyl 2-[(cyanoacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate C₁₆H₁₂FN₃O₃S 353.35 Cyanoacetyl amino, 4-fluorophenyl group Electron-withdrawing fluorine and cyano groups; potential for nucleophilic reactions
Key Observations:
  • Isomerism : 4-Cinnamoylphenyl and 4-(3-oxo-3-phenylpropenyl)phenyl derivatives share the same molecular formula but differ in substituent orientation (cinnamoyl vs. ketone-propenyl), which may influence reactivity and intermolecular interactions .
  • Electronic Effects: Electron-withdrawing groups (e.g., fluorine in ) enhance electrophilicity, while electron-donating groups (e.g., amino in ) may stabilize charge distribution.

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